tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate
Overview
Description
Tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate is a useful research compound. Its molecular formula is C16H20BrN3O8 and its molecular weight is 462.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Crystal Structure Analysis
- Baillargeon et al. (2017) explored isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl carbamates. These studies contribute to understanding molecular interactions and properties in crystal engineering (Baillargeon et al., 2017).
2. Synthesis and Reactions of Silyl Carbamates
- Sakaitani and Ohfune (1990) discussed the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. This research highlights the versatility of tert-butyl carbamates in synthetic chemistry (Sakaitani & Ohfune, 1990).
3. Antimicrobial Activity
- Ghoneim and Mohamed (2013) synthesized derivatives from tert-butyl carbazate, including tert-butyl carbamates, and evaluated their antimicrobial activity. This underscores the potential biomedical applications of these compounds (Ghoneim & Mohamed, 2013).
4. Deprotection and Acylation
- Pak and Hesse (1998) described the synthesis of tert-butyl carbamate derivatives and their selective deprotection and acylation. Such studies are significant for understanding functional group transformations in organic synthesis (Pak & Hesse, 1998).
5. Catalysis in Organic Synthesis
- Chankeshwara and Chakraborti (2006) researched the use of Indium(III) halides as catalysts for N-tert-butoxycarbonylation of amines, demonstrating the role of tert-butyl carbamates in facilitating efficient chemical reactions (Chankeshwara & Chakraborti, 2006).
6. Electrochemical Studies
- Miura and Muranaka (2006) conducted an electrochemical study of stable N-alkoxyarylaminyl radicals, including N-tert-butoxy derivatives. This provides insights into the electrochemical properties of tert-butyl carbamates (Miura & Muranaka, 2006).
7. Polymerization Initiators
- Allen and Bevington (1961) used di-tert. butyl peroxide as an initiator for the polymerization of styrene, providing an understanding of the role of tert-butyl groups in polymer science (Allen & Bevington, 1961).
Properties
IUPAC Name |
tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O8/c1-15(2,3)27-13(21)18(14(22)28-16(4,5)6)12-10(19(23)24)7-9(17)8-11(12)20(25)26/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCVNZGNTVTBEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=C(C=C1[N+](=O)[O-])Br)[N+](=O)[O-])C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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